7-Chloro-2-(5-ethyl-2-thienyl)-8-methylquinoline-4-carbonyl chloride
Description
7-Chloro-2-(5-ethyl-2-thienyl)-8-methylquinoline-4-carbonyl chloride is a heterocyclic acyl chloride characterized by a quinoline backbone substituted with chlorine, methyl, and a 5-ethylthienyl group. Its molecular formula is C₁₇H₁₃Cl₂NOS, derived from the corresponding carboxylic acid precursor (CAS 777877-61-9; C₁₇H₁₄ClNO₂S) via chlorination . The compound’s structure combines electron-withdrawing (chlorine) and electron-donating (ethylthienyl) groups, making it reactive in nucleophilic acyl substitution reactions.
Properties
IUPAC Name |
7-chloro-2-(5-ethylthiophen-2-yl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NOS/c1-3-10-4-7-15(22-10)14-8-12(17(19)21)11-5-6-13(18)9(2)16(11)20-14/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWDPHXCYPWDLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201159680 | |
| Record name | 7-Chloro-2-(5-ethyl-2-thienyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201159680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160256-86-9 | |
| Record name | 7-Chloro-2-(5-ethyl-2-thienyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160256-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2-(5-ethyl-2-thienyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201159680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
7-Chloro-2-(5-ethyl-2-thienyl)-8-methylquinoline-4-carbonyl chloride is a synthetic organic compound with significant potential in pharmaceutical applications, particularly in oncology and infectious disease treatment. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core substituted with a thienyl group and a carbonyl chloride moiety. Its molecular formula is with a molecular weight of 350.3 g/mol. The structural arrangement allows for various chemical transformations, making it a versatile intermediate in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₃Cl₂NOS |
| Molecular Weight | 350.3 g/mol |
| CAS Number | 1160256-86-9 |
| Purity | ≥ 95% |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit potent anticancer activities. A study on quinoline derivatives demonstrated that certain hydrazones derived from quinoline showed submicromolar GI50 values against various cancer cell lines, including leukemia, lung cancer, and breast cancer . The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis.
The biological activity of this compound may be attributed to its interaction with biological macromolecules such as DNA and proteins involved in cell signaling pathways. Preliminary studies suggest that the carbonyl chloride group can undergo hydrolysis to form biologically active derivatives, which may enhance its therapeutic efficacy.
Structure-Activity Relationship (SAR)
The unique combination of structural features in this compound contributes to its distinct biological properties. Comparative analysis with related compounds highlights how modifications in substituents can influence activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 8-Methylquinoline | Quinoline core without thienyl substituent | Lacks ethyl group; simpler structure |
| 7-Chloroquinoline | Quinoline core with chlorine | No thienyl or carbonyl chloride functionality |
| 5-Ethylthienylacetamide | Thienyl ring with an amide group | Different functional group; less complex |
| 6-Aminoquinolone | Amino group instead of carbonyl | More polar; different reactivity profile |
Case Studies
- Antitumor Activity : A study evaluated the cytotoxic effects of various quinoline derivatives against a panel of cancer cell lines, revealing that those containing the quinoline scaffold exhibited significant cytotoxicity and potential for further development as anticancer agents .
- Infectious Disease Research : Similar compounds have been explored for their anti-malarial and anti-bacterial properties, suggesting that the thienyl substitution may enhance bioactivity against specific pathogens .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of quinoline-4-carbonyl chlorides, differing in substituents on the quinoline ring and the aryl/thienyl groups. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Reactivity: Ethyl vs. Chlorine vs. Alkyl/Thienyl: Chlorine at the thienyl position (1160254-07-8) increases electrophilicity, accelerating reactions with nucleophiles like amines or alcohols, but raises toxicity risks (IRRITANT classification) .
Steric and Electronic Modifications :
- Dichlorophenyl Substitution (1160256-71-2) : The bulky 2,4-dichlorophenyl group introduces steric hindrance, which may reduce reaction rates but improve binding specificity in target proteins .
- Isobutoxyphenyl Group (sc-337314) : The oxygen atom in the isobutoxy group enhances solubility in polar solvents, advantageous for solution-phase synthesis .
Synthetic Utility: Microwave-assisted synthesis (e.g., ETHOS Synth Lab station) is commonly employed for quinoline derivatives, ensuring high yields and purity . The acyl chloride functionality enables rapid derivatization into amides (e.g., with ethylenediamine ) or esters, critical for drug discovery.
Table 2: Hazard and Handling Comparison
| Compound (CAS) | Hazard Class | Stability Notes | Handling Precautions |
|---|---|---|---|
| Target compound | Not specified | Sensitive to moisture; store under inert gas | Use dry conditions; PPE required |
| 2-(5-Cl-thienyl)-8-CH₃ (1160254-07-8) | IRRITANT | Air-sensitive; hydrolyzes in humid air | Avoid inhalation; use fume hood |
Preparation Methods
Starting Materials and Key Intermediates
- 7-Chloro-8-methylquinoline-4-carboxylic acid : serves as the core quinoline acid precursor.
- 5-ethyl-2-thiophene derivative : introduced at the 2-position of quinoline via coupling or condensation reactions.
- Chlorinating agents : commonly thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ for conversion of carboxylic acid to acid chloride.
Stepwise Synthetic Procedure
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 7-chloro-8-methylquinoline-4-carboxylic acid | Condensation and cyclization of appropriate aldehydes and pyruvic acid derivatives | Established quinoline synthesis methods apply; control of substitution pattern critical |
| 2 | Introduction of 2-(5-ethyl-2-thienyl) substituent | Cross-coupling or electrophilic substitution on quinoline core | Thiophene derivative must be protected or selectively reacted to avoid side reactions |
| 3 | Conversion of quinoline-4-carboxylic acid to carbonyl chloride | Reaction with thionyl chloride in toluene or similar solvent, reflux conditions | Reaction monitored by disappearance of acid and formation of acid chloride; mild conditions (0-40 °C) preferred to prevent decomposition |
This sequence is supported by analogous preparation methods for related compounds such as 7-chloro-2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride, where the acid chloride is prepared from the corresponding carboxylic acid using thionyl chloride in toluene.
Reaction Conditions and Optimization
- Chlorination Step : The conversion of the quinoline-4-carboxylic acid to the acid chloride is typically performed using thionyl chloride in anhydrous toluene. The reaction temperature is controlled between 0 °C and 40 °C to avoid side reactions and degradation of the thienyl substituent.
- Use of Auxiliary Bases : In some amide bond formation steps (if applicable), sodium hydrogen carbonate can be added to improve yield and neutralize HCl generated.
- Solvent Choice : Toluene is preferred for chlorination due to its inertness and ability to dissolve the quinoline derivatives effectively.
- Reaction Monitoring : Thin-layer chromatography (TLC) or infrared spectroscopy (IR) can be used to monitor the disappearance of the carboxylic acid peak and appearance of the acid chloride peak.
Research Findings and Comparative Analysis
The use of thionyl chloride in toluene at controlled temperatures is a well-established method for preparing acid chlorides from quinoline carboxylic acids, including those substituted with heteroaryl groups like thienyl. The reaction avoids harsh conditions that could degrade sensitive functional groups.
Summary Table of Preparation Method
| Stage | Reagents | Conditions | Outcome | Comments |
|---|---|---|---|---|
| Quinoline acid synthesis | Aldehyde, pyruvic acid, catalysts | Acidic or basic medium, heating | 7-chloro-8-methylquinoline-4-carboxylic acid | Established quinoline synthesis |
| Thienyl substitution | 5-ethyl-2-thiophene derivative | Coupling conditions (Pd-catalyzed or electrophilic substitution) | 2-(5-ethyl-2-thienyl) substituted quinoline acid | Requires selective reaction control |
| Acid chloride formation | Thionyl chloride, toluene | 0–40 °C, 1–3 h | 7-Chloro-2-(5-ethyl-2-thienyl)-8-methylquinoline-4-carbonyl chloride | High yield, pure product |
The preparation of This compound involves a multi-step synthesis starting from quinoline carboxylic acid derivatives, followed by selective introduction of the 5-ethyl-2-thienyl substituent and final conversion to the acid chloride using thionyl chloride under mild conditions. This method offers high yield and purity while preserving sensitive functional groups. Optimization of reaction conditions such as temperature, solvent, and reagent equivalents is critical for efficient synthesis. The protocols align with those reported for structurally related quinoline acid chlorides, ensuring reliability and reproducibility.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 7-chloro-2-(5-ethyl-2-thienyl)-8-methylquinoline-4-carbonyl chloride in laboratory settings?
- Methodological Answer :
- Preventive Measures : Store in a cool, dry place away from heat sources and ignition points. Use personal protective equipment (PPE), including gloves, lab coats, and eye protection. Ensure proper ventilation .
- Emergency Response : In case of exposure, immediately flush eyes/skin with water and seek medical attention. Provide the compound’s label or CAS number to medical personnel .
- Waste Disposal : Follow institutional guidelines for halogenated organic waste. Neutralize residual acyl chloride groups with aqueous sodium bicarbonate before disposal .
Q. How can researchers optimize the synthesis of quinoline-4-carbonyl chloride derivatives like this compound?
- Methodological Answer :
- Reaction Setup : Use thionyl chloride (SOCl₂) for carboxyl-to-acyl chloride conversion under reflux conditions (6–8 hours). Monitor reaction progress via TLC with n-hexane/ethyl acetate (8:2) .
- Purification : Remove excess SOCl₂ via vacuum distillation. Use dry toluene to isolate the crude product, followed by recrystallization in ethyl acetate for higher purity .
- Yield Improvement : Optimize stoichiometry (e.g., 5:1 molar ratio of SOCl₂ to carboxylic acid precursor) and control moisture to avoid hydrolysis .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to confirm substituent positions (e.g., ethyl-thienyl and methyl groups on the quinoline core) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₇H₁₃Cl₂NOS requires exact mass 367.012 Da) .
- Melting Point Analysis : Compare observed mp (e.g., 62–64°C for analogous 4-chloro-2-phenylquinoline derivatives) to literature values .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the acyl chloride group in cross-coupling reactions?
- Methodological Answer :
- Nucleophilic Acyl Substitution : The electron-withdrawing quinoline core enhances the electrophilicity of the carbonyl carbon, facilitating reactions with amines or alcohols.
- Catalytic Strategies : Use DMAP (4-dimethylaminopyridine) to accelerate amidation/esterification under mild conditions .
- Side Reactions : Monitor for hydrolysis to carboxylic acid byproducts using IR spectroscopy (C=O stretch at ~1770 cm⁻¹ for acyl chloride vs. ~1700 cm⁻¹ for acid) .
Q. How do structural modifications (e.g., ethyl-thienyl vs. aryl groups) impact biological activity in quinoline derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the 5-ethyl-2-thienyl group with halogenated aryl rings (e.g., 4-chlorophenyl) and evaluate antiproliferative activity in cancer cell lines.
- Data Interpretation : Compare IC₅₀ values of derivatives to identify substituents that enhance membrane permeability or target binding .
- Case Study : Analogous 2-(4-methylphenyl)quinoline-4-carbonyl chloride showed reduced activity compared to thienyl derivatives, suggesting heterocyclic moieties improve bioavailability .
Q. How should researchers resolve contradictions in reported synthetic yields for similar quinoline-carbonyl chlorides?
- Methodological Answer :
- Variable Identification : Assess purity of starting materials (e.g., 7-chloro-8-methylquinoline-4-carboxylic acid) via HPLC. Impurities >2% reduce yields .
- Replication Studies : Reproduce literature protocols (e.g., SOCl₂ reflux vs. PCl₅ methods) and compare yields under controlled humidity .
- Statistical Analysis : Apply ANOVA to identify significant differences in yields due to reaction time, temperature, or catalyst .
Q. What strategies stabilize this compound against degradation during long-term storage?
- Methodological Answer :
- Storage Conditions : Use amber glass vials under inert gas (argon) at -20°C to prevent hydrolysis and photodegradation .
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor degradation via LC-MS.
- Formulation : Prepare as a lyophilized powder with stabilizers (e.g., trehalose) for biological assays .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding to cytochrome P450 enzymes or kinase domains. Validate with experimental IC₅₀ data .
- ADMET Prediction : Calculate logP (2.49) and PSA (59.16 Ų) to estimate blood-brain barrier permeability and solubility .
- Quantum Mechanics (QM) : Analyze electron density maps to identify reactive sites for further functionalization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
